AGI-5198 - 1355326-35-0

AGI-5198

Catalog Number: EVT-258111
CAS Number: 1355326-35-0
Molecular Formula: C27H31FN4O2
Molecular Weight: 462.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AGI-5198 is a potent and selective small-molecule inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. [] This enzyme is commonly found mutated in various cancers, including gliomas, chondrosarcomas, acute myeloid leukemia (AML), and intrahepatic cholangiocarcinomas. [, , , ] AGI-5198 specifically targets the mutated form of IDH1 (IDH1MUT), which harbors a gain-of-function mutation, most commonly at the R132 residue. This mutated enzyme produces the oncometabolite D-2-hydroxyglutarate (D-2HG) instead of its usual product, α-ketoglutarate (α-KG). [, , , , ] AGI-5198 effectively inhibits the production of D-2HG by binding to the mutated IDH1 enzyme and blocking its activity. [, , , , , , ] As such, AGI-5198 serves as a crucial tool in scientific research for investigating the role of IDH1 mutations and the oncometabolite D-2HG in cancer development, progression, and treatment response. [, , , , , , , , , , , ]

Future Directions
  • Further investigation of resistance mechanisms: Understanding how cancer cells develop resistance to AGI-5198 is crucial for improving its therapeutic potential and designing more effective IDH1MUT inhibitors. []
  • Exploring combination therapies: Investigating the synergistic effects of AGI-5198 with other targeted therapies, immunotherapies, or metabolic inhibitors could lead to novel treatment strategies for IDH1-mutated cancers. [, , ]
  • Developing in vivo imaging techniques: Creating radiolabeled analogs of AGI-5198 could enable non-invasive imaging of IDH1MUT expression in tumors, aiding in diagnosis, monitoring treatment response, and understanding tumor biology. [, ]
  • Validating D-2HG as a clinical biomarker: Further studies are needed to validate the utility of D-2HG as a reliable biomarker for diagnosis, prognosis, and treatment response in different types of IDH1-mutated cancers. [, , ]
  • Elucidating the role of WT.IDH1 in IDH1MUT cancers: While AGI-5198 specifically targets IDH1MUT, investigating the interplay between mutant and wild-type IDH1 in cancer cells is crucial for fully understanding the consequences of IDH1 mutations and developing optimal therapeutic strategies. []

D-2-Hydroxyglutarate (D-2HG)

Compound Description: D-2-Hydroxyglutarate (D-2HG) is an oncometabolite produced by mutant Isocitrate Dehydrogenase 1 (IDH1) enzymes, specifically those carrying mutations like R132H. These mutations confer a neomorphic activity upon IDH1, causing it to convert α-ketoglutarate to D-2HG instead of its usual product. D-2HG is known to inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and contributing to tumorigenesis [, ].

Relevance: D-2HG is the primary product of the mutant IDH1 enzyme that AGI-5198 aims to inhibit. Multiple studies demonstrate that AGI-5198 effectively reduces D-2HG levels in various cell lines carrying IDH1 mutations [, , , , , , , ]. The decrease in D-2HG levels is often associated with the reversal of some tumorigenic properties, highlighting the importance of D-2HG as a therapeutic target in IDH1-mutated cancers.

Relevance: α-KG is the natural substrate of IDH1, and its conversion to D-2HG is blocked by AGI-5198 [, ]. Studies suggest that restoring the normal metabolic flux through the IDH1 pathway by inhibiting D-2HG production might be a viable therapeutic strategy in IDH1-mutated cancers.

Octyl-(R)-2-hydroxyglutarate (Octyl-2HG)

Compound Description: Octyl-(R)-2-hydroxyglutarate (Octyl-2HG) is a cell-permeable precursor of (R)-2-hydroxyglutarate (R-2HG) []. It is used to mimic the effects of intracellular R-2HG accumulation observed in IDH1-mutant cancers.

Relevance: While not directly inhibiting Octyl-2HG, studies employing this compound provide insights into the mechanism of action of AGI-5198. For instance, research shows that Octyl-2HG, similar to IDH1R132H, induces resistance to histone deacetylase inhibitors (HDACi) in glioblastoma cells, which can be reversed by AGI-5198 treatment []. This finding suggests that AGI-5198, by reducing D-2HG levels, might sensitize IDH1-mutated cancers to HDACi therapy.

AGI-6780

Compound Description: AGI-6780 is a small-molecule inhibitor that specifically targets mutant IDH2 [, ]. Similar to IDH1 mutations, mutations in IDH2 also lead to the production of D-2HG and contribute to cancer development.

Temozolomide (TMZ)

Compound Description: Temozolomide (TMZ) is a commonly used chemotherapeutic agent for treating glioblastoma, a type of brain tumor. TMZ causes DNA damage and induces cell death [].

Relevance: While not structurally related to AGI-5198, studies have explored combining TMZ with AGI-5198 for enhanced therapeutic benefit in IDH1-mutated gliomas [, ]. Results suggest that the combination therapy might improve treatment efficacy, highlighting the potential of combining IDH1 mutation-targeted therapies with conventional chemotherapy.

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapeutic agent widely used in treating various cancer types, including glioblastoma. It functions by inducing DNA damage and triggering cell death [, ].

Poly (ADP-ribose) polymerase inhibitors (PARPi)

Compound Description: Poly (ADP-ribose) polymerase inhibitors (PARPi) are a class of drugs that target PARP enzymes involved in DNA repair mechanisms, particularly in response to DNA damage caused by chemotherapy or radiotherapy []. Inhibiting PARP can enhance the sensitivity of cancer cells to these treatments.

Relevance: Studies suggest that IDH1-mutated cancers, due to impaired DNA repair mechanisms, might be more vulnerable to treatment with PARPi []. Furthermore, combining AGI-5198 with a PARPi and hyperthermia was found to be highly effective in killing IDH1-mutated cancer cells compared to wild-type cells []. This finding indicates a potential synergistic effect between AGI-5198 and PARPi, making them a promising combination therapy for IDH1-mutated cancers.

Overview

AGI-5198 is a synthetic organic compound identified as a selective inhibitor of the R132H mutated form of isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several cancers, including gliomas and acute myeloid leukemia. The compound is designed to inhibit the conversion of α-ketoglutarate to 2-hydroxyglutarate, a metabolite that promotes oncogenesis through epigenetic modifications. The chemical structure of AGI-5198 is characterized by its IUPAC name: N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide, with a CAS Registry Number of 1355326-35-0 .

Source and Classification

AGI-5198 was developed by Agios Pharmaceuticals as part of their research into inhibitors targeting mutant IDH1. It falls under the classification of synthetic organic compounds, specifically designed to exhibit high selectivity for mutant IDH1 enzymes . The compound has been evaluated for its pharmacological properties and potential applications in cancer therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of AGI-5198 involves several steps that optimize the structure of earlier compounds, such as ML309. The synthetic route typically includes:

  1. Formation of Key Intermediates: Starting from commercially available precursors, various functional groups are introduced through standard organic reactions such as amide coupling and fluorination.
  2. Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure the desired purity levels necessary for biological testing.
  3. Characterization: Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

The compound's synthesis has been detailed in various studies focusing on the development of IDH1 inhibitors, emphasizing the need for specificity against mutant forms while minimizing activity against wild-type enzymes.

Molecular Structure Analysis

Structure and Data

AGI-5198 features a complex molecular structure that includes multiple aromatic rings and a cyclohexyl group, which contribute to its binding affinity for the IDH1 enzyme. The molecular formula is C₁₈H₁₈F₁N₃O, and its molecular weight is 305.35 g/mol .

The structural analysis reveals:

  • Active Site Interaction: The compound fits into the hydrophilic active pocket of the IDH1 enzyme, facilitating competitive inhibition against substrates.
  • Binding Affinity: The IC50 values for AGI-5198 are reported as 70 nM for the R132H mutation and 160 nM for R132C, indicating strong inhibitory potential .
Chemical Reactions Analysis

Reactions and Technical Details

AGI-5198 primarily functions through competitive inhibition of the IDH1 enzyme. The key reactions include:

  • Inhibition of 2-Hydroxyglutarate Production: By binding to the active site, AGI-5198 prevents the conversion of α-ketoglutarate to 2-hydroxyglutarate, thereby reducing levels of this oncometabolite in tumor cells .
  • Impact on Tumor Growth: In vitro studies demonstrate that AGI-5198 effectively inhibits cell proliferation in glioma cell lines exhibiting IDH1 mutations, showcasing its potential as an anti-cancer agent .
Mechanism of Action

Process and Data

The mechanism by which AGI-5198 exerts its effects involves:

  1. Binding to Mutant IDH1: The compound selectively binds to the R132H variant of IDH1, disrupting its normal enzymatic function.
  2. Reduction of Oncometabolite Levels: This inhibition leads to decreased production of 2-hydroxyglutarate, mitigating its oncogenic effects such as epigenetic dysregulation .
  3. Cellular Effects: The reduction in 2-hydroxyglutarate levels correlates with changes in gene expression profiles that favor normal cellular differentiation over malignant transformation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AGI-5198 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are critical for its bioavailability; studies indicate moderate solubility in organic solvents.
  • Stability: AGI-5198 shows reasonable stability under physiological conditions but is subject to metabolic degradation, which may limit its therapeutic window .

Relevant data from pharmacokinetic studies suggest that while AGI-5198 effectively inhibits mutant IDH1, it faces challenges related to rapid clearance from biological systems.

Applications

Scientific Uses

AGI-5198 has significant implications in cancer research and therapy:

  • Cancer Treatment: As a selective inhibitor of mutant IDH1, AGI-5198 is being investigated for its potential use in treating cancers associated with IDH1 mutations.
  • Research Tool: It serves as a valuable tool for studying the metabolic pathways altered by IDH mutations and their role in tumorigenesis .

The ongoing research aims to enhance its druggability and clinical applicability while exploring combination therapies that may improve outcomes in patients with IDH-mutated tumors.

Properties

CAS Number

1355326-35-0

Product Name

AGI-5198

IUPAC Name

N-cyclohexyl-2-(3-fluoro-N-[2-(2-methylimidazol-1-yl)acetyl]anilino)-2-(2-methylphenyl)acetamide

Molecular Formula

C27H31FN4O2

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C27H31FN4O2/c1-19-9-6-7-14-24(19)26(27(34)30-22-11-4-3-5-12-22)32(23-13-8-10-21(28)17-23)25(33)18-31-16-15-29-20(31)2/h6-10,13-17,22,26H,3-5,11-12,18H2,1-2H3,(H,30,34)

InChI Key

FNYGWXSATBUBER-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C

Solubility

Soluble in DMSO, not in water

Synonyms

AGI5198; AGI-5198; AGI 5198; IDHC35; IDH-C35; IDH C35.

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=CN=C4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.